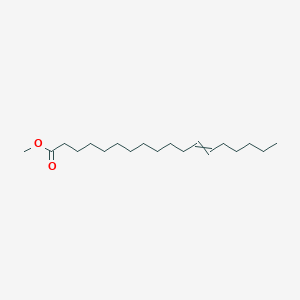
Methyl octadec-12-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl octadec-12-enoate is an organic compound belonging to the class of fatty acid methyl esters. It is a derivative of octadecenoic acid, characterized by the presence of a double bond at the 12th carbon position. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl octadec-12-enoate can be synthesized through the esterification of octadecenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to achieve the desired esterification.
Industrial Production Methods
In industrial settings, this compound is produced through the transesterification of triglycerides derived from vegetable oils. This process involves the reaction of triglycerides with methanol in the presence of a base catalyst, such as sodium methoxide, to yield the methyl ester.
化学反応の分析
Types of Reactions
Methyl octadec-12-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroperoxides.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxy acids.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts is commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Epoxides: Formed through oxidation of the double bond.
Hydroperoxides: Another product of oxidation.
Saturated Esters: Resulting from reduction reactions.
科学的研究の応用
Methyl octadec-12-enoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
作用機序
The mechanism of action of methyl octadec-12-enoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a substrate for various enzymes involved in lipid metabolism, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Methyl octadec-9-enoate: Another fatty acid methyl ester with a double bond at the 9th carbon position.
Methyl octadec-11-enoate: Similar structure with the double bond at the 11th carbon position.
Methyl octadec-10-enoate: Features a double bond at the 10th carbon position.
Uniqueness
Methyl octadec-12-enoate is unique due to the specific position of its double bond, which imparts distinct chemical and physical properties. This positional isomerism can influence the compound’s reactivity, biological activity, and industrial applications.
特性
CAS番号 |
20221-23-2 |
|---|---|
分子式 |
C19H36O2 |
分子量 |
296.5 g/mol |
IUPAC名 |
methyl octadec-12-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8H,3-6,9-18H2,1-2H3 |
InChIキー |
LMWAESDDOGRMOK-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=CCCCCCCCCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


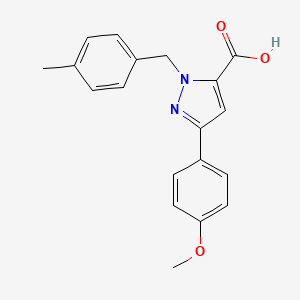
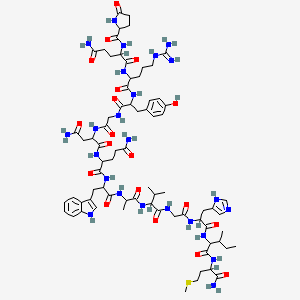

![9-(Boc-amino)-spiro[5.5]undecane-3-carboxylic Acid](/img/structure/B14864784.png)

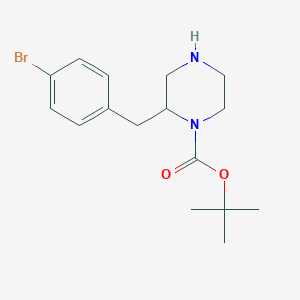
![(1S,2S,5R)-Methyl 3-((R)-2-aMino-3,3-diMethylbutanoyl)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (hydrochloride)](/img/structure/B14864791.png)
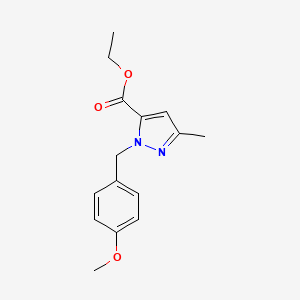
![[(9S,10R)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (E)-2-methylbut-2-enoate](/img/structure/B14864799.png)
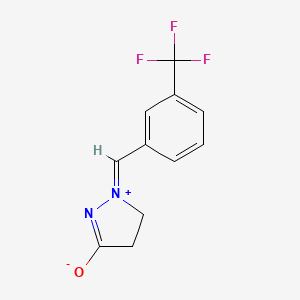
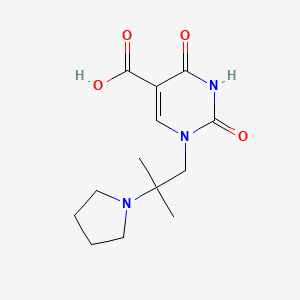
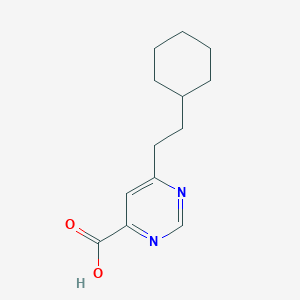
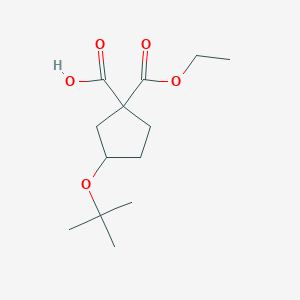
![5,6-dihydro-4H-thieno[2,3-b]azepine-4,7(8H)-dione](/img/structure/B14864830.png)
